2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-methylacetamide
Description
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O4S/c1-20-16(22)9-21(14-8-15(25-2)13(18)7-12(14)17)26(23,24)11-5-3-10(19)4-6-11/h3-8H,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXYMGSNLALSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-methylacetamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and therapeutic implications based on diverse sources of scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.21 g/mol. The structure includes a dichloro group, a fluorophenyl sulfonyl moiety, and a methoxy aniline component, which are significant for its biological activity.
Research indicates that compounds similar to this compound often exhibit their effects through the inhibition of specific enzymes or pathways. For instance:
- Histone Deacetylase (HDAC) Inhibition : Several studies have shown that fluorinated derivatives can act as potent HDAC inhibitors. These inhibitors can modulate gene expression by altering the acetylation state of histones, leading to apoptosis in cancer cells .
- Glycolytic Pathway Modulation : Compounds that inhibit glycolysis are being explored for their potential in treating aggressive cancers such as glioblastoma multiforme. The inhibition of hexokinase by analogs of glucose has been shown to disrupt cancer cell metabolism .
Antitumor Activity
- In Vitro Studies : A related compound demonstrated an IC50 value of 1.30 μM against HepG2 solid tumor cells, indicating significant antiproliferative activity compared to standard treatments . Such findings suggest that the compound may exhibit similar properties due to structural similarities.
- In Vivo Models : In xenograft studies, compounds with similar structural features have been shown to inhibit tumor growth effectively. For example, the growth inhibition percentage was reported at 48.89% compared to control groups .
Antimicrobial Activity
Research into pyrazole amide derivatives has indicated that modifications in the structure can lead to enhanced antimicrobial properties. For instance, certain derivatives exhibited higher antifungal activities than standard agents . This suggests that the sulfonamide group in our compound could also contribute to antimicrobial efficacy.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Substituent Effects on Bioactivity The 4-fluorophenylsulfonyl group in the target compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs (e.g., ’s isopropoxy variant) .
Synthesis and Characterization The target compound’s synthesis likely involves sulfonylation of the anilino intermediate, analogous to methods in (e.g., sulfamoylamino benzenesulfonamide derivatives) . Characterization via ¹H/¹³C/¹⁹F NMR and ESI-MS (as in ) is critical for confirming the fluorophenylsulfonyl and dichloro-methoxy motifs .
Physicochemical Properties
- The methoxy group in the target compound may improve solubility in polar solvents compared to ’s isopropoxy variant, which is more lipophilic .
- Chlorine atoms at the 2,4-positions (common in all analogs) contribute to electron-withdrawing effects, stabilizing the molecule and influencing reactivity .
Research Implications
- Medicinal Chemistry : The fluorophenylsulfonyl and dichloro-methoxy groups position the target compound as a candidate for enzyme inhibition studies, particularly for sulfonamide-sensitive targets.
- Future Directions : Comparative studies on substituent effects (e.g., methoxy vs. isopropoxy) could optimize bioavailability and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
